4-(5-Formylthiophen-2-YL)-2-methoxybenzoic acid
Description
4-(5-Formylthiophen-2-YL)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It features a thiophene ring substituted with a formyl group at the 5-position and a methoxybenzoic acid moiety
Properties
IUPAC Name |
4-(5-formylthiophen-2-yl)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4S/c1-17-11-6-8(2-4-10(11)13(15)16)12-5-3-9(7-14)18-12/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKVDOILSBOCIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(S2)C=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689513 | |
| Record name | 4-(5-Formylthiophen-2-yl)-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-29-8 | |
| Record name | 4-(5-Formylthiophen-2-yl)-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formylthiophen-2-YL)-2-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromothiophene-2-carbaldehyde and 2-methoxybenzoic acid.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and uses boronic acids or esters as coupling partners.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(5-Formylthiophen-2-YL)-2-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(5-Carboxythiophen-2-YL)-2-methoxybenzoic acid.
Reduction: 4-(5-Hydroxymethylthiophen-2-YL)-2-methoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Formylthiophen-2-YL)-2-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(5-Formylthiophen-2-YL)-2-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The methoxybenzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Formyl-2-thiopheneboronic acid: Similar structure but with a boronic acid group instead of a methoxybenzoic acid moiety.
2-Methoxybenzoic acid: Lacks the thiophene ring and formyl group.
Thiophene-2-carbaldehyde: Contains the thiophene ring and formyl group but lacks the methoxybenzoic acid moiety.
Uniqueness
4-(5-Formylthiophen-2-YL)-2-methoxybenzoic acid is unique due to the combination of the thiophene ring, formyl group, and methoxybenzoic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
